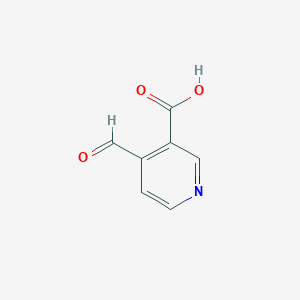

4-Formylpyridine-3-carboxylic acid

説明

4-Formylpyridine-3-carboxylic acid (4-FPCA) is an organic compound with the molecular formula C6H4NO2. It is a white crystalline solid that is soluble in water and other polar solvents. 4-FPCA has been studied for its potential applications in various fields, such as synthetic chemistry, pharmaceuticals, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-FPCA.

科学的研究の応用

Synthesis and Reactions

The synthesis and reactions of related compounds, such as 2-Chloro-3-formylpyridine, provide insights into the chemical behavior of 4-formylpyridine-3-carboxylic acid. The study by Lynch et al. (1988) explores such syntheses, highlighting the intermediate stages and potential reactions involved in creating similar compounds (Lynch, Khan, Teo, & Pedrotti, 1988).

Supramolecular Synthons

Montis and Hursthouse (2012) investigated co-crystallizations of substituted salicylic acids with 4-aminopyridine, a compound structurally related to this compound. Their study provides insights into the types of supramolecular synthons that can form in such systems (Montis & Hursthouse, 2012).

Solid Form Screening

Braun et al. (2021) conducted a solid form screening of bipyridine isomers, offering valuable information on the solid-state forms and interaction energy calculations relevant to compounds like this compound (Braun, Hald, Kahlenberg, & Griesser, 2021).

Photophysical Properties

Krinochkin et al. (2019) explored the photophysical properties of lanthanide complexes with 4-aryl-2,2′-bipyridine-6-carboxylic acids. This research is relevant for understanding the photophysical behavior of related compounds like this compound (Krinochkin, Kopchuk, Kim, Ganebnykh, Kovalev, Santra, Majee, Zyryanov, Rusinov, & Chupakhin, 2019).

Nucleophilic Addition Studies

The study by Tan and Cocivera (1982) on the rapid addition of amino acids to 4-formylpyridine in water provides insights into the chemical interactions and equilibriums relevant to this compound (Tan & Cocivera, 1982).

Spectral Studies

Beraldo, Nacif, and West (2001) performed spectral studies on semicarbazones derived from formylpyridines, which are structurally related to this compound. These studies help understand the spectral properties of similar compounds (Beraldo, Nacif, & West, 2001).

Reducing Agent in Synthesis

Kim et al. (2010) investigated the use of various organic acids, including formic acid, as reductants in the synthesis of LiFePO4. This study provides context for the potential role of similar carboxylic acids in chemical syntheses (Kim, Cho, Kam, Kim, & Lee, 2010).

作用機序

Target of Action

“4-Formylpyridine-3-carboxylic acid” is a carboxylic acid derivative, and these types of compounds can interact with a variety of biological targets. They can act as weak acids, donating a proton to a biological target, or they can form covalent bonds with targets through their carboxyl group .

Mode of Action

The exact mode of action would depend on the specific biological target. Alternatively, the carboxyl group could form a covalent bond with the target, potentially inhibiting its function .

Biochemical Pathways

Carboxylic acids are involved in numerous biochemical pathways. They play a crucial role in energy metabolism, as intermediates in both the citric acid cycle and fatty acid synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on several factors. Carboxylic acids are typically well-absorbed in the stomach due to their ability to donate a proton to the stomach’s acidic environment. Distribution would depend on the compound’s size, charge, and lipophilicity. Metabolism could involve reactions with various enzymes, potentially leading to the compound’s activation, inactivation, or transformation into a more easily excreted form. Excretion would likely occur through the kidneys .

Result of Action

The result of “this compound”'s action would depend on its specific target and mode of action. It could potentially alter the function of its target, leading to changes at the cellular and molecular levels .

Action Environment

The action of “this compound” could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s charge and therefore its ability to interact with its target. Other factors, such as temperature and the presence of other molecules, could also influence its action .

特性

IUPAC Name |

4-formylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBZXXIISIPCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654692 | |

| Record name | 4-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

395645-41-7 | |

| Record name | 4-Formylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)

![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)

![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)